molecular formula C18H22ClN3O4S B2392265 5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1705765-61-2

5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B2392265
CAS No.: 1705765-61-2
M. Wt: 411.9
InChI Key: YGLFYGDNORRLFS-UHFFFAOYSA-N
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Description

“5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Sulfonylation: The piperidine intermediate is then sulfonylated using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions.

    Oxadiazole Ring Formation: The final step involves the cyclization of the sulfonylated piperidine with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, oxadiazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties. This compound could be explored for similar activities.

Medicine

In medicine, derivatives of oxadiazoles have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Known for its antimicrobial properties.

    3,5-Dimethyl-1,2,4-oxadiazole: Explored for its anti-inflammatory activity.

    5-(4-Chlorophenyl)-1,2,4-oxadiazole: Investigated for its potential as an anticancer agent.

Uniqueness

The unique combination of the piperidine ring, sulfonyl group, and cyclopropyl-oxadiazole core in “5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.

Properties

IUPAC Name

5-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-25-15-7-6-14(19)10-16(15)27(23,24)22-8-2-3-12(11-22)9-17-20-18(21-26-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLFYGDNORRLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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